Prostaglandin E2 p-benzamidophenyl ester

Overview

Description

Prostaglandin E2 p-benzamidophenyl ester (PGE2 p-benzamidophenyl ester) is a chemically modified derivative of prostaglandin E2 (PGE2), a primary cyclooxygenase (COX) metabolite of arachidonic acid. This esterification at the carboxylic acid moiety enhances its stability and modifies its solubility profile, making it suitable for experimental applications requiring prolonged activity or specific delivery mechanisms . PGE2 itself is a potent mediator of diverse physiological processes, including inflammation, immune modulation, gastric mucosal protection, and reproductive functions, acting through four G protein-coupled receptors (EP1–EP4) with binding affinities (Kd) ranging from 1–10 nM .

The p-benzamidophenyl ester variant is characterized by a molecular formula of C₃₃H₄₁NO₆ and a molecular weight of 547.7 g/mol. Its primary research applications include structure-activity relationship (SAR) studies to dissect EP receptor subtype-specific signaling and develop selective antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2 p-benzamidophenyl ester involves the esterification of Prostaglandin E2 at the carboxylic acid moiety with p-benzamidophenyl. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction is carried out under inert conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product. The reaction conditions are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E2 p-benzamidophenyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Prostaglandin E2 p-benzamidophenyl ester has diverse applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in modulating inflammatory responses and immune functions.

Medicine: Explored for its potential therapeutic effects in conditions like inflammation, gastric ulcers, and reproductive health.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Prostaglandin E2 p-benzamidophenyl ester exerts its effects by binding to specific prostaglandin receptors, designated EP1, EP2, EP3, and EP4. These receptors are G-protein-coupled receptors that mediate various physiological responses. Upon binding to these receptors, the compound activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP), inositol trisphosphate (IP3), and calcium ions. These signaling cascades lead to the modulation of inflammation, smooth muscle contraction, and immune responses .

Comparison with Similar Compounds

Comparison with Similar PGE2 Derivatives

PGE2 derivatives are structurally tailored to modulate receptor specificity, pharmacokinetics, or solubility. Below is a comparative analysis of PGE2 p-benzamidophenyl ester with key analogs:

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : The p-benzamidophenyl and p-acetamidophenyl esters exhibit higher molecular weights and lower aqueous solubility compared to methyl or isopropyl esters, favoring membrane permeability and sustained release .

- Receptor Binding : While all derivatives retain EP receptor activity, the benzamidophenyl group may sterically hinder interactions with EP3, which prefers smaller ligands . Methylated analogs (e.g., 15(S)-15-methyl PGE2) show enhanced oral efficacy in gastric acid inhibition studies .

PGE2 p-Benzamidophenyl Ester

- Research Use : Primarily employed in SAR studies to map EP receptor binding pockets. Its bulkier ester group helps identify residues critical for ligand-receptor interactions .

- Immune Modulation : Like native PGE2, it suppresses natural killer (NK) cell cytotoxicity and promotes immune evasion in cancer models, though direct evidence for this derivative is inferred from general PGE2 mechanisms .

PGE2 Methyl Ester

- Gastric Protection : Demonstrates potent inhibition of pentagastrin-induced gastric acid secretion in humans at oral doses, with ED₅₀ values ~1–5 µg/kg .

- Solubility Limitations : Lower solubility restricts its use in aqueous assays compared to benzamidophenyl derivatives .

PGE2 p-Acetamidophenyl Ester

- Structural Probes : Used interchangeably with the benzamidophenyl variant to study EP4 receptor activation, but with slightly reduced steric bulk .

Research Findings and Clinical Implications

- Inflammation and Neurovascular Coupling : Native PGE2 dilates cerebral arteries via EP4 receptors, but chronic exposure (as in LPS-induced inflammation) suppresses fetal breathing by elevating brainstem PGE2 levels . Derivatives like the benzamidophenyl ester could model these pathways in vitro.

- Cancer Immunotherapy: PGE2 secreted by thyroid cancer cells inhibits NK cell maturation via EP2/EP4 receptors . Selective blockade using modified esters may enhance NK-mediated tumor clearance.

- Esters with prolonged stability (e.g., benzamidophenyl) could optimize this effect.

Biological Activity

Prostaglandin E2 p-benzamidophenyl ester (PGE2 p-BAPE) is a synthetic derivative of Prostaglandin E2 (PGE2), which is a crucial mediator in various physiological processes, including inflammation, immune response, and reproductive functions. PGE2 itself is derived from arachidonic acid through the action of cyclooxygenases (COX-1 and COX-2) and exhibits a wide range of biological activities through its interaction with specific receptors (EP1, EP2, EP3, and EP4) .

Chemical Structure and Properties

PGE2 p-benzamidophenyl ester is characterized by its unique chemical structure, which enhances its stability and bioactivity compared to native PGE2. The compound has been studied for its potential therapeutic applications due to its ability to modulate various biological pathways.

PGE2 exerts its effects primarily through its receptors:

- EP1 : Involved in mediating vasoconstriction and pain.

- EP2 : Promotes vasodilation and has anti-inflammatory effects.

- EP3 : Plays a role in inhibiting gastric acid secretion and mediating fever.

- EP4 : Involved in promoting angiogenesis and modulating immune responses.

The affinity constants for PGE2 binding to these receptors vary from 1-10 nM, indicating a high potency .

Table: Biological Activities of PGE2 p-benzamidophenyl ester

Cancer Research

A study demonstrated that PGE2 significantly increases the differentiation of myeloid-derived suppressor cells (MDSCs), which are known to inhibit anti-tumor immunity. By utilizing receptor antagonists, researchers established that blocking EP2 reduced tumor growth in vivo, highlighting the role of PGE2 in cancer progression .

Neuroinflammation

Research has shown that PGE2 can modulate the immune response in the central nervous system (CNS). In models of brain injury, PGE2 administration was found to reduce microglial activation and pro-inflammatory cytokine expression, suggesting a dual role as both a pro-inflammatory and protective agent depending on the context .

Research Findings

Recent studies have focused on the dual roles of PGE2 in various pathological conditions:

- Inflammatory Diseases : PGE2 is implicated in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its modulation can lead to either exacerbation or amelioration of symptoms depending on the receptor pathways activated .

- Pain Management : The compound has been investigated for its analgesic properties, particularly in models of neuropathic pain where it appears to influence nociceptive signaling pathways .

Q & A

Basic Research Questions

Q. What experimental methods are used to detect and quantify Prostaglandin E2 p-benzamidophenyl ester in biological samples?

- Methodological Answer : Detection typically employs immunoassays such as ELISA, which utilize monoclonal antibodies specific to PGE2 derivatives. For quantification, radiolabeled analogs (e.g., ³H-PGE2) enable tracking via scintillation counting. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) provides high specificity and sensitivity, particularly for distinguishing between esterified and free PGE2 forms . Stability studies require controlled storage at +4°C to prevent ester hydrolysis .

Q. How is this compound synthesized, and what are its key structural features?

- Methodological Answer : The compound is synthesized by esterifying PGE2’s carboxylic acid group with p-benzamidophenyl alcohol. Structural confirmation relies on nuclear magnetic resonance (NMR) for verifying the ester linkage and benzamido substitution. Comparative analysis with analogs (e.g., p-acetamidophenyl ester) highlights the role of the benzamido group in enhancing lipophilicity and receptor-binding selectivity .

Q. What are the primary biological roles of this compound in cellular signaling?

- Methodological Answer : As a prodrug, it is hydrolyzed in vivo by esterases to release free PGE2, which binds EP receptors (EP1–EP4). In vitro, its receptor activity is diminished due to reduced affinity in esterified form. Functional assays (e.g., calcium mobilization, cAMP measurement) in EP receptor-transfected cell lines are critical to studying its indirect effects .

Advanced Research Questions

Q. How does the p-benzamidophenyl modification influence EP receptor subtype selectivity compared to other PGE2 esters?

- Methodological Answer : Competitive binding assays using ³H-PGE2 in cells expressing individual EP receptor subtypes (EP1–EP4) reveal subtype-specific affinity differences. For example, the benzamido group’s steric bulk may reduce EP3 binding but enhance EP4 interactions. Parallel studies with glyceryl esters (e.g., PGE2-1-glyceryl ester) demonstrate divergent receptor cross-reactivity, such as activation of P2Y6 receptors .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of this compound?

- Methodological Answer : Pharmacokinetic studies using LC-MS/MS track ester hydrolysis rates in plasma versus cell culture media. In vivo models (e.g., rodent inflammation assays) compare the ester’s efficacy against free PGE2. In vitro, co-administration with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) can mimic in vivo activation kinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective EP receptor antagonism?

- Methodological Answer : SAR involves synthesizing analogs with variations in the benzamido group (e.g., halogenation, methyl substitution) and testing their receptor-binding profiles. Computational docking simulations predict interactions with EP receptor active sites. Functional assays (e.g., ERK phosphorylation, G-protein coupling) validate antagonistic activity .

Q. What mechanisms underlie the compound’s cross-reactivity with non-EP receptors, such as P2Y6?

- Methodological Answer : RNA-seq of responsive vs. non-responsive cell lines identifies candidate receptors. Validation via CRISPR knockout or siRNA silencing of P2Y6 in HEK293 cells confirms receptor specificity. Calcium imaging and ERK activation assays differentiate signaling pathways activated by PGE2 p-benzamidophenyl ester versus UDP (a canonical P2Y6 agonist) .

Q. How do metabolic pathways affect the bioactivity of this compound in different tissues?

- Methodological Answer : Tissue homogenates are incubated with the compound to measure esterase-mediated hydrolysis rates. Stable isotope tracing (e.g., ¹³C-labeled glycerol) tracks metabolic byproducts. Comparisons across tissues (e.g., liver vs. lung) reveal organ-specific bioavailability, critical for designing targeted therapies .

Q. Experimental Design & Data Analysis

Q. What controls are essential for ensuring reproducibility in this compound assays?

- Methodological Answer : Include vehicle controls (e.g., DMSO) to rule out solvent effects, and use free PGE2 as a positive control for receptor activation. For stability studies, negative controls without esterases confirm hydrolysis specificity. Technical replicates and blinded data analysis minimize bias .

Q. How should researchers statistically analyze dose-response data for this compound?

- Methodological Answer : Nonlinear regression models (e.g., log[inhibitor] vs. response) calculate EC₅₀/IC₅₀ values. Outlier detection (e.g., Grubbs’ test) ensures data integrity. For multi-receptor systems, nested ANOVA identifies subtype-specific effects. Software like GraphPad Prism or R packages (e.g., drc) facilitate robust analysis .

Properties

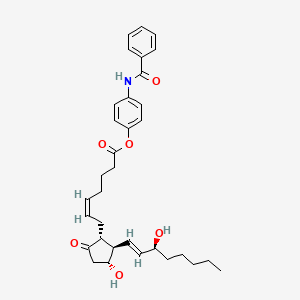

IUPAC Name |

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41NO6/c1-2-3-7-14-26(35)19-22-29-28(30(36)23-31(29)37)15-10-4-5-11-16-32(38)40-27-20-17-25(18-21-27)34-33(39)24-12-8-6-9-13-24/h4,6,8-10,12-13,17-22,26,28-29,31,35,37H,2-3,5,7,11,14-16,23H2,1H3,(H,34,39)/b10-4-,22-19+/t26-,28+,29+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKOSADNQUKMKP-QFPSZITRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57790-53-1 | |

| Record name | 4-(Benzoylamino)phenyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57790-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.